molecular formula C23H25F3N2O2 B5112819 6-oxo-1-(3-phenylpropyl)-N-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxamide

6-oxo-1-(3-phenylpropyl)-N-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxamide

Cat. No. B5112819
M. Wt: 418.5 g/mol
InChI Key: HNJVTLBCVQCNFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-oxo-1-(3-phenylpropyl)-N-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxamide, also known as Ostarine or MK-2866, is a selective androgen receptor modulator (SARM) that has gained popularity in the scientific community due to its potential applications in various fields, including sports medicine, cancer research, and osteoporosis treatment.

Mechanism of Action

6-oxo-1-(3-phenylpropyl)-N-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxamide works by selectively binding to androgen receptors in the body, which leads to an increase in protein synthesis and muscle growth. 6-oxo-1-(3-phenylpropyl)-N-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxamide does not have the same androgenic effects as testosterone, which means that it does not cause hair loss, acne, or prostate enlargement.
Biochemical and Physiological Effects:
6-oxo-1-(3-phenylpropyl)-N-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects, including an increase in muscle mass and strength, improved bone density, reduced body fat, and increased endurance. 6-oxo-1-(3-phenylpropyl)-N-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxamide has also been shown to improve insulin resistance and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-oxo-1-(3-phenylpropyl)-N-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxamide is its selectivity for androgen receptors, which means that it does not have the same androgenic effects as testosterone. This makes it a safer alternative to traditional anabolic steroids. However, 6-oxo-1-(3-phenylpropyl)-N-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxamide is still a relatively new compound, and more research is needed to fully understand its long-term effects. Additionally, 6-oxo-1-(3-phenylpropyl)-N-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxamide is currently not approved for human consumption, which means that it can only be used for research purposes.

Future Directions

There are a number of future directions for 6-oxo-1-(3-phenylpropyl)-N-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxamide research, including its potential applications in the treatment of muscle wasting diseases, such as muscular dystrophy and sarcopenia. 6-oxo-1-(3-phenylpropyl)-N-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxamide may also have applications in the treatment of age-related muscle loss and in the prevention of osteoporosis. Additionally, 6-oxo-1-(3-phenylpropyl)-N-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxamide may have applications in the treatment of certain types of cancer and in the development of new drugs for the treatment of other diseases.
Conclusion:
In conclusion, 6-oxo-1-(3-phenylpropyl)-N-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxamide is a selective androgen receptor modulator that has gained popularity in the scientific community due to its potential applications in various fields. 6-oxo-1-(3-phenylpropyl)-N-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxamide works by selectively binding to androgen receptors in the body, which leads to an increase in protein synthesis and muscle growth. 6-oxo-1-(3-phenylpropyl)-N-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects, including an increase in muscle mass and strength, improved bone density, reduced body fat, and increased endurance. While 6-oxo-1-(3-phenylpropyl)-N-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxamide has a number of potential applications, more research is needed to fully understand its long-term effects and to develop new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 6-oxo-1-(3-phenylpropyl)-N-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxamide involves a multistep process that includes the reaction of 2-chloro-4-(trifluoromethyl)benzonitrile with 3-phenylpropanal in the presence of sodium hydride to form the corresponding ketone. The ketone is then reduced to the corresponding alcohol using sodium borohydride. The alcohol is then reacted with piperidine-3-carboxylic acid to form the corresponding carboxamide. The final product is obtained by reacting the carboxamide with 2-(trifluoromethyl)benzyl bromide in the presence of potassium carbonate.

Scientific Research Applications

6-oxo-1-(3-phenylpropyl)-N-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxamide has been extensively studied for its potential applications in various fields, including sports medicine, cancer research, and osteoporosis treatment. In sports medicine, 6-oxo-1-(3-phenylpropyl)-N-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxamide has been shown to increase muscle mass and strength, improve bone density, and reduce body fat. In cancer research, 6-oxo-1-(3-phenylpropyl)-N-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In osteoporosis treatment, 6-oxo-1-(3-phenylpropyl)-N-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxamide has been shown to increase bone mineral density and reduce the risk of fractures.

properties

IUPAC Name

6-oxo-1-(3-phenylpropyl)-N-[[2-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25F3N2O2/c24-23(25,26)20-11-5-4-10-18(20)15-27-22(30)19-12-13-21(29)28(16-19)14-6-9-17-7-2-1-3-8-17/h1-5,7-8,10-11,19H,6,9,12-16H2,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJVTLBCVQCNFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(CC1C(=O)NCC2=CC=CC=C2C(F)(F)F)CCCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-oxo-1-(3-phenylpropyl)-N-[[2-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.